molecular formula C8H5F4NO2 B13338698 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid

5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B13338698
M. Wt: 223.12 g/mol
InChI Key: ZUAVYOTXGSAVQU-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3F4NO2 It is a derivative of isonicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to yield 2-trifluoromethyl-3-fluoropyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. These methods emphasize high product yield, strong operability, environmental friendliness, and high safety coefficients .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include cuprous iodide, 1,10-phenanthroline, trifluoromethyl trimethylsilane, tetrabutylammonium fluoride, and lithium reagents. Reaction conditions often involve solvents like DMF, acetonitrile, and DMSO, with reactions carried out under reflux or inert atmosphere .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isonicotinic acids .

Scientific Research Applications

5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

5-fluoro-3-methyl-2-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5F4NO2/c1-3-5(7(14)15)4(9)2-13-6(3)8(10,11)12/h2H,1H3,(H,14,15)

InChI Key

ZUAVYOTXGSAVQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C(F)(F)F)F)C(=O)O

Origin of Product

United States

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